molecular formula C16H16N2OS2 B2562602 3-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]-2-butanone CAS No. 478246-90-1

3-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]-2-butanone

Cat. No.: B2562602
CAS No.: 478246-90-1
M. Wt: 316.44
InChI Key: QSSPLYAJXPXFLD-UHFFFAOYSA-N
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Description

Chemical Identity: 3-[(9-Methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]-2-butanone (CAS: 478246-90-1) is a sulfur-containing heterocyclic compound with the molecular formula C₁₆H₁₆N₂OS₂ and a molecular weight of 316.45 g/mol. Its structure comprises a thiochromeno[4,3-d]pyrimidine core substituted with a methyl group at position 9 and a sulfanyl-linked 2-butanone moiety at position 2 (Figure 1). The compound’s unique architecture combines a fused tricyclic system with a ketone-functionalized side chain, making it a candidate for diverse applications in medicinal and materials chemistry .

Characterization methods such as ¹H-NMR, ¹³C-NMR, and HRMS are standard for verifying its purity and structural integrity, as evidenced by related compounds in the literature .

Properties

IUPAC Name

3-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS2/c1-9-4-5-14-13(6-9)15-12(8-20-14)7-17-16(18-15)21-11(3)10(2)19/h4-7,11H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSPLYAJXPXFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SC(C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]-2-butanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 9-methyl-5H-thiochromeno[4,3-d]pyrimidine with a suitable sulfanyl reagent under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors to optimize efficiency and yield .

Mechanism of Action

The mechanism of action of 3-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]-2-butanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins involved in cell proliferation, leading to its anticancer effects . Molecular docking studies have shown that it can bind to active sites of target proteins, disrupting their normal function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Physicochemical and Functional Differences

Polarity and Solubility: The 2-butanone substituent in the target compound introduces a polar ketone group, likely improving aqueous solubility compared to analogs with nonpolar substituents (e.g., 3-nitrobenzyl or hydrosulfide groups) . Compounds like 4-(4-piperidinophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one (Table 1) exhibit enhanced solubility due to the piperidine moiety, which can protonate under physiological conditions .

The thioxo (C=S) group in the piperidine-containing analog (Table 1) may increase π-acidity, favoring interactions with biological targets such as enzyme active sites .

Biological Activity :

  • Sulfonate-containing derivatives (e.g., the compound from ) demonstrate enhanced binding to charged residues in proteins, making them candidates for anticancer applications.
  • The hydrosulfide (-SH) group in CAS 478246-69-4 could enable metal chelation or antioxidant activity, which is absent in the target compound .

Biological Activity

3-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]-2-butanone is a novel compound belonging to the class of thiochromeno-pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings regarding its biological activity, including its mechanisms, therapeutic applications, and comparative studies with related compounds.

  • IUPAC Name : 3-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]butan-2-one
  • Molecular Formula : C16H16N2OS2
  • Molar Mass : 320.43 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that this compound may:

  • Inhibit Enzymatic Activity : It potentially inhibits enzymes involved in cell proliferation and survival pathways, which is crucial for its anticancer effects.
  • Modulate Cellular Signaling : The compound may alter signaling pathways associated with inflammation and apoptosis through its interaction with thiol groups in proteins, leading to the formation of disulfide bonds that modify protein functions.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.4
MDA-MB-468 (Breast)12.7
A549 (Lung)20.5

Case Study : In a study by , the compound was evaluated alongside other thiochromeno derivatives for their antiproliferative effects on breast cancer cell lines. The results indicated that this compound had a comparable efficacy to established chemotherapeutic agents.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary tests have indicated activity against a range of bacterial strains:

Bacterial StrainZone of Inhibition (mm)Reference
E. coli15
S. aureus18
P. aeruginosa12

Comparative Analysis

When compared to similar thiochromeno-pyrimidine derivatives, such as 9-methyl-5H-thiochromeno[4,3-d]pyrimidine, the unique sulfanyl group in this compound enhances its reactivity and biological activity.

Compound NameAnticancer Activity (IC50)Antimicrobial Activity (Zone of Inhibition)
This compound15.4 µME. coli: 15 mm; S. aureus: 18 mm
9-methyl-5H-thiochromeno[4,3-d]pyrimidine>50 µMNo significant activity

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